molecular formula C7H8N4O B2491990 5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 101208-60-0

5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

Cat. No.: B2491990
CAS No.: 101208-60-0
M. Wt: 164.168
InChI Key: QAUDHGOUQPZWSL-UHFFFAOYSA-N
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Description

5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate as an oxidizing agent . This reaction is carried out in water, making it an environmentally friendly approach. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like iodobenzene diacetate.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include iodobenzene diacetate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the potential for targeted biological activity, particularly in cancer treatment.

Properties

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-3-6-9-10-7(12)11(6)5(2)8-4/h3H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUDHGOUQPZWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=O)N2C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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